molecular formula C9H9Cl2FO B8029979 1,5-Dichloro-2-fluoro-3-(propan-2-yloxy)benzene

1,5-Dichloro-2-fluoro-3-(propan-2-yloxy)benzene

Cat. No.: B8029979
M. Wt: 223.07 g/mol
InChI Key: RJJLPJZVZVMPQG-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-fluoro-3-(propan-2-yloxy)benzene is an aromatic compound widely used in various fields, including medical research, environmental research, and industrial applications. This compound is known for its unique chemical structure, which includes two chlorine atoms, one fluorine atom, and a propan-2-yloxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-fluoro-3-(propan-2-yloxy)benzene typically involves the reaction of 1,5-dichloro-2-fluoro-3-nitrobenzene with isopropanol in the presence of a base. The reaction conditions often include heating the mixture to a specific temperature to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-fluoro-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an alcoholic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized aromatic compounds .

Scientific Research Applications

1,5-Dichloro-2-fluoro-3-(propan-2-yloxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-fluoro-3-(propan-2-yloxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dichloro-2-fluoro-3-methoxybenzene
  • 1,5-Dichloro-2-fluoro-3-ethoxybenzene
  • 1,5-Dichloro-2-fluoro-3-butoxybenzene

Uniqueness

1,5-Dichloro-2-fluoro-3-(propan-2-yloxy)benzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,5-dichloro-2-fluoro-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2FO/c1-5(2)13-8-4-6(10)3-7(11)9(8)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJLPJZVZVMPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC(=C1)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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